molecular formula C17H18N2O4S B5816631 N-[4-(butanoylsulfamoyl)phenyl]benzamide

N-[4-(butanoylsulfamoyl)phenyl]benzamide

Cat. No.: B5816631
M. Wt: 346.4 g/mol
InChI Key: XGMYBBDCHSVJJX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butanoylsulfamoyl)phenyl]benzamide typically involves the condensation of 4-aminobenzamide with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified using recrystallization techniques to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(butanoylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Scientific Research Applications

N-[4-(butanoylsulfamoyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(butanoylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound acts as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a crucial role in the release of arachidonic acid from phospholipids. By inhibiting this enzyme, the compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(phenethylsulfamoyl)phenyl]benzamide
  • N-[4-(quinazolin-2-yl)phenyl]benzamide
  • N-[4-(bromophenyl)sulfonyl]benzoyl-L-valine

Uniqueness

N-[4-(butanoylsulfamoyl)phenyl]benzamide is unique due to its specific structural features and its potent inhibitory activity against cPLA2α. Compared to similar compounds, it exhibits higher selectivity and potency, making it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

N-[4-(butanoylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-2-6-16(20)19-24(22,23)15-11-9-14(10-12-15)18-17(21)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMYBBDCHSVJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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